Tricyclazole-3-13C-1,2-15N2
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3S |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
8-methyl-(513C,1,2-15N2)[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i5+1,10+1,11+1 |
InChI Key |
DQJCHOQLCLEDLL-UAPAWMPQSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
Origin of Product |
United States |
Synthetic Strategies for Tricyclazole 3 13c 1,2 15n2
Retrosynthetic Analysis of Tricyclazole (B1682534)
A logical synthetic approach to Tricyclazole (5-methyl- nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazole) begins with a retrosynthetic analysis to identify key precursors. The fused triazole ring is a primary site for disconnection. Standard synthetic methods for nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazoles involve the cyclization of a 2-hydrazinobenzothiazole (B1674376) intermediate with a one-carbon electrophile, such as formic acid researchgate.netgoogle.comacs.org.
This leads to the first key disconnection (I), breaking the C3-N4 and N2-C=N bonds of the triazole ring, which reveals two precursor fragments: 2-hydrazino-4-methylbenzothiazole and a formic acid derivative. The 2-hydrazino-4-methylbenzothiazole intermediate can be further disconnected at the C-N bond of the hydrazine (B178648) group (II). This disconnection points to 2-amino-4-methylbenzothiazole (B75042) and hydrazine as the foundational starting materials google.comprepchem.com. This analysis dictates that the isotopic labels must be introduced via labeled versions of formic acid and hydrazine.
Figure 1: Retrosynthetic Analysis of Tricyclazole
Incorporation of Carbon-13 at Position 3
The retrosynthetic analysis identifies formic acid as the source of the carbon atom at position 3 of the triazole ring. Consequently, introducing a Carbon-13 label at this specific position requires the use of formic acid enriched with ¹³C. The synthesis of Tricyclazole and related analogs through the reaction of a 2-hydrazinobenzothiazole with formic acid is a well-established method researchgate.netgoogle.com. The preparation of radiolabeled Tricyclazole with ¹⁴C at the C3 position further validates the feasibility of this targeted isotopic labeling strategy researchgate.netnih.gov.
Synthesis of 2-hydrazino-4-methylbenzothiazole: This intermediate is prepared by reacting 2-amino-4-methylbenzothiazole with hydrazine (or hydrazine hydrate), typically in a solvent like ethylene (B1197577) glycol at elevated temperatures google.comprepchem.comchemicalbook.com.
Cyclization with [¹³C]formic acid: The 2-hydrazino-4-methylbenzothiazole intermediate is then reacted with an excess of [¹³C]formic acid. Heating this mixture, often to reflux, induces a cyclization reaction that forms the ¹³C-labeled triazole ring, yielding Tricyclazole-3-¹³C acs.orggoogle.com.
The use of isotopically labeled starting materials is a standard and effective method for producing labeled compounds for various scientific applications nih.govfrontiersin.org.
Confirmation of ¹³C incorporation is achieved primarily through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry of the final product, Tricyclazole-3-¹³C, would exhibit a molecular ion peak (M+) that is one mass unit higher than that of the unlabeled compound due to the presence of the ¹³C isotope. Comparing the mass spectra of the labeled and unlabeled samples allows for the clear identification of the mass shift and confirmation of successful labeling acs.org.
¹³C NMR Spectroscopy: The most direct evidence for the position of the label comes from ¹³C NMR spectroscopy. The spectrum of Tricyclazole-3-¹³C would display a significantly enhanced signal intensity for the C3 carbon of the triazole ring compared to the signals observed in a spectrum of a natural abundance sample. The chemical shift for this carbon is expected to be in the typical range for carbons in 1,2,4-triazole (B32235) systems urfu.ruchemicalbook.comufv.br. For instance, the carbons in the parent 1,2,4-triazole ring appear around 144 ppm chemicalbook.com.
Table 1: Expected Spectroscopic Data for ¹³C-Labeled Tricyclazole
| Technique | Expected Observation | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak at [M+1] | Confirmation of single ¹³C incorporation |
| ¹³C NMR | Intense signal for the C3 carbon | Confirmation of the specific site of ¹³C labeling |
Incorporation of Nitrogen-15 at Positions 1 and 2
Based on the retrosynthetic pathway, the nitrogen atoms at positions 1 and 2 of the triazole ring originate from the hydrazine molecule used to synthesize the 2-hydrazino-4-methylbenzothiazole intermediate. Therefore, to introduce ¹⁵N labels at these positions, [1,2-¹⁵N₂]hydrazine is the required starting material. The successful preparation of a Tricyclazole sample containing two ¹⁵N atoms has been reported in the literature, confirming the viability of this approach researchgate.netnih.gov.
The synthesis of the ¹⁵N-labeled intermediate, 2-hydrazino-4-methyl-[1,2-¹⁵N₂]benzothiazole, is the crucial step for incorporating the nitrogen isotopes.
Reaction with [1,2-¹⁵N₂]hydrazine: 2-Amino-4-methylbenzothiazole is reacted with [1,2-¹⁵N₂]hydrazine hydrate (B1144303) under conditions similar to the unlabeled synthesis prepchem.com. This substitution reaction displaces the amino group to form the doubly ¹⁵N-labeled hydrazine intermediate.
Cyclization: The resulting ¹⁵N₂-labeled intermediate is then cyclized with unlabeled formic acid to produce Tricyclazole-1,2-¹⁵N₂.
To synthesize the final target compound, Tricyclazole-3-¹³C-1,2-¹⁵N₂, the ¹⁵N₂-labeled intermediate (2-hydrazino-4-methyl-[1,2-¹⁵N₂]benzothiazole) is reacted with [¹³C]formic acid. This combines the isotopic labeling strategies for both carbon and nitrogen into a final convergent step.
The verification of ¹⁵N incorporation into the Tricyclazole structure relies on mass spectrometry and ¹⁵N NMR spectroscopy.
Mass Spectrometry: The mass spectrum of Tricyclazole-1,2-¹⁵N₂ would show a molecular ion peak at M+2 compared to the unlabeled compound. The fully labeled Tricyclazole-3-¹³C-1,2-¹⁵N₂ would exhibit a molecular ion peak at M+3, providing clear evidence of the incorporation of all three isotopic labels nih.gov.
¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful tool for the structural elucidation of nitrogen-containing heterocycles mdpi.comsemanticscholar.org. The ¹⁵N NMR spectrum of the labeled Tricyclazole would show distinct signals corresponding to the ¹⁵N atoms at positions 1 and 2. The chemical shifts of these nitrogens would confirm their electronic environment within the triazole ring rsc.orgsci-hub.ru. Furthermore, heteronuclear coupling constants, such as ¹J(¹⁵N-¹⁵N) and ²J(¹⁵N-¹H), could provide definitive structural confirmation researchgate.net.
Table 2: Expected Spectroscopic Data for ¹⁵N and ¹³C/¹⁵N-Labeled Tricyclazole
| Compound | Technique | Expected Observation | Information Gained |
|---|---|---|---|
| Tricyclazole-1,2-¹⁵N₂ | Mass Spectrometry (MS) | Molecular ion peak at [M+2] | Confirmation of double ¹⁵N incorporation |
| Tricyclazole-1,2-¹⁵N₂ | ¹⁵N NMR | Signals for N1 and N2 | Confirmation of specific sites of ¹⁵N labeling |
| Tricyclazole-3-¹³C-1,2-¹⁵N₂ | Mass Spectrometry (MS) | Molecular ion peak at [M+3] | Confirmation of triple (¹³C, ¹⁵N₂) incorporation |
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step, sequential construction of the molecule. | Independent synthesis of fragments followed by late-stage assembly. |
| Yield | Overall yield can be lower due to cumulative losses over many steps. | Often results in higher overall yields. |
| Efficiency | Can be less efficient for complex molecules, especially when using expensive labeled precursors late in the synthesis. | More efficient in preserving the value of isotopically labeled fragments. |
| Planning | Conceptually simpler to plan and execute. | Requires more complex planning and the development of multiple synthetic pathways. |
| Application to Labeled Synthesis | Labels are typically introduced near the end of the synthesis to minimize loss. | Allows for the preparation of a labeled fragment, which can be coupled with other fragments, maximizing incorporation efficiency. |
Purification and Isotopic Purity Verification Methodologies
Following synthesis, rigorous purification and verification are paramount to ensure the final product meets the required standards for use as an analytical reference material.
Purification: The crude synthetic product is typically subjected to one or more chromatographic techniques to isolate the this compound from unreacted starting materials, byproducts, and any unlabeled or partially labeled species. High-performance liquid chromatography (HPLC) is a common and effective method for achieving high chemical purity. nih.gov
Isotopic Purity Verification: Once chemically pure, the compound's isotopic enrichment and the specific location of the labels must be unequivocally confirmed. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. mdpi.comresearchgate.net By analyzing the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between the labeled compound (M+3) and its unlabeled counterpart (M). almacgroup.com The relative intensities of these mass peaks allow for the calculation of the isotopic enrichment percentage. This technique confirms that the correct number of heavy isotopes has been incorporated into the molecule. almacgroup.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise location of the isotopic labels within the molecule. alfa-chemistry.com
¹³C-NMR: A ¹³C-NMR spectrum will show a significantly enhanced signal for the carbon atom at the C-3 position of the triazole ring, confirming the successful incorporation of the ¹³C isotope at the desired location.
¹⁵N-NMR: Similarly, ¹⁵N-NMR can be used to observe the nitrogen atoms. The presence of signals corresponding to the N-1 and N-2 positions of the triazole ring confirms the incorporation of the two ¹⁵N isotopes. sigmaaldrich.com Analysis of coupling constants between adjacent ¹³C and ¹⁵N nuclei can provide further structural confirmation. rsc.org
| Technique | Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms the overall mass of the molecule and the degree of isotopic enrichment (e.g., percentage of M+3 vs. M). researchgate.netalmacgroup.com | High sensitivity and accuracy for determining isotopic distribution and overall labeling efficiency. researchgate.net |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Confirms the specific location of the ¹³C label within the molecular structure. alfa-chemistry.com | Provides unambiguous structural information and confirms site-specific labeling. |
| ¹⁵N Nuclear Magnetic Resonance (¹⁵N-NMR) | Confirms the specific locations of the ¹⁵N labels. sigmaaldrich.comnih.gov | Essential for verifying the position of nitrogen isotopes, which is not possible with many other techniques. |
Scalability Considerations for Labeled Compound Synthesis
Transitioning the synthesis of an isotopically labeled compound from a laboratory (milligram-to-gram) scale to a larger production scale presents a unique set of challenges. These challenges are compounded by the high cost and limited availability of isotopically enriched starting materials.
Key considerations for scaling up the synthesis of this compound include:
Cost and Availability of Starting Materials: The primary driver of the cost of labeled compounds is the price of the isotopically enriched precursors (e.g., [¹³C]formic acid, ¹⁵N-labeled hydrazine). Sourcing these materials in larger quantities can be difficult and expensive.
Process Optimization: Reactions that are efficient on a small scale may not perform as well in larger reactors. acs.org It is crucial to re-optimize reaction conditions, such as temperature, pressure, and mixing, to maintain high yields and purity. Any decrease in yield results in a significant financial loss due to the cost of the labeled precursors.
Yield Maximization: Every step of the synthesis must be optimized to maximize the yield and minimize the loss of the valuable isotopic material. This includes refining reaction conditions and developing efficient purification protocols that minimize product loss.
Impurity Profile: Scaling up a reaction can sometimes alter the impurity profile. New or previously minor byproducts may form in significant quantities, complicating purification and potentially compromising the quality of the final product.
Safety and Handling: While stable isotopes are not radioactive, all chemical syntheses must be evaluated for safety at scale. This includes managing reaction exotherms and handling potentially hazardous reagents and solvents in larger quantities.
Successfully scaling the synthesis of this compound requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, process engineering, and analytical chemistry to navigate these complex challenges. musechem.com
Molecular and Biochemical Mechanisms of Action of Tricyclazole
Inhibition of Melanin (B1238610) Biosynthesis Pathway
The primary mode of action for tricyclazole (B1682534) is the inhibition of melanin biosynthesis in fungi. youtube.compeptechbio.com This targeted disruption prevents the formation of pigments essential for the infection process of many pathogenic fungi.
Specific Enzymes and Pathways Targeted by Tricyclazole
Tricyclazole specifically targets the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a common route for melanin production in ascomycetes and related fungi. scite.aiarccjournals.com The compound acts as a non-competitive inhibitor of the enzyme tetrahydroxynaphthalene (THN) reductase. youtube.comresearchgate.netoup.com This enzyme is responsible for two key reduction steps in the pathway: the conversion of 1,3,6,8-tetrahydroxynaphthalene (B103748) (4THN) to scytalone (B1230633) and the conversion of 1,3,8-trihydroxynaphthalene (B1218226) (3THN) to vermelone. researchgate.netoup.com
By blocking THN reductase, tricyclazole prevents the formation of these crucial intermediates. researchgate.net This inhibition leads to the accumulation of upstream metabolites, which can cause the fungal colonies to turn a characteristic reddish-brown color instead of the typical dark grey or black. nih.gov This specific enzymatic blockade effectively halts the production of DHN-melanin.
Role of Melanin in Fungal Pathogenicity and Virulence
Fungal melanin is a critical virulence factor, playing a multifaceted role in the survival and infectivity of pathogens. nih.govasm.orgnih.gov These dark pigments are complex polymers deposited in the fungal cell wall, providing a robust defense against a variety of environmental and host-induced stresses. nih.gov
Key functions of melanin in fungal virulence include:
Structural Integrity : In many plant pathogenic fungi, such as Magnaporthe oryzae (the rice blast fungus), melanin is essential for the structural rigidity of the appressorium, a specialized infection cell. arccjournals.com This melanized structure facilitates the buildup of enormous turgor pressure, which is necessary to mechanically breach the host plant's cuticle. arccjournals.comppjonline.org
Protection against Host Defenses : Melanin provides protection against the host's immune response by neutralizing reactive oxygen species (ROS) generated during the oxidative burst of phagocytic cells like macrophages. nih.govnih.govnih.gov
Defense against Environmental Stress : The pigment shields the fungus from harmful UV radiation, enzymatic lysis, and extreme temperatures. arccjournals.comnih.govnih.gov
Sequestration of Compounds : Melanin can bind to and sequester antifungal drugs and host defense molecules, reducing their efficacy. nih.govnih.gov
The absence of melanin, therefore, renders the fungus significantly more vulnerable and often incapable of causing disease. asm.org
Comparative Analysis with Other Melanin Biosynthesis Inhibitors
Tricyclazole is part of a larger group of fungicides known as Melanin Biosynthesis Inhibitors (MBIs). These are classified based on their specific enzymatic targets within the DHN-melanin pathway. scite.ai A comparative analysis highlights the different modes of action.
| Inhibitor Class | Target Enzyme | Examples | Mechanism of Action |
| MBI-R | Tetrahydroxynaphthalene (THN) Reductase | Tricyclazole, Pyroquilon, Phthalide | Inhibits the reduction steps in the pathway, preventing the formation of scytalone and vermelone. scite.airesearchgate.netoup.com |
| MBI-D | Scytalone Dehydratase (SCD) | Carpropamid (B13017), Fenoxanil, Diclocymet | Inhibits the dehydration steps, specifically blocking the conversion of scytalone to 1,3,8-trihydroxynaphthalene. scite.airesearchgate.netnih.gov |
| MBI-P | Polyketide Synthase (PKS) | Tolprocarb | Targets the initial enzyme in the pathway, preventing the synthesis of the naphthalene (B1677914) polyketide precursor. scite.ai |
This targeted diversity allows for different strategies in managing fungal diseases and resistance. nih.gov
Cellular and Subcellular Effects in Fungal Pathogens
The inhibition of melanin synthesis by tricyclazole leads to significant and observable defects at the cellular and subcellular levels, directly impairing the fungus's ability to infect a host.
Impact on Fungal Cell Wall Integrity and Appressorium Formation
The most profound cellular impact of tricyclazole is on the formation and function of the appressorium. apsnet.org While the fungicide does not typically inhibit spore germination or mycelial growth at effective concentrations, it completely blocks the pigmentation (melanization) of the appressorium. apsnet.orgapsnet.orgnih.gov
Without the structural support provided by melanin, the appressorial cell wall is weakened. researchgate.net Consequently, it cannot contain the immense hydrostatic turgor pressure required for host penetration. apsnet.org This results in appressoria that are non-functional; they either fail to penetrate the host cuticle, germinate laterally to form secondary hyphae, or collapse. apsnet.orgapsnet.org Studies on Colletotrichum lagenarium have shown that colorless appressoria formed in the presence of tricyclazole are unable to penetrate nitrocellulose membranes or host leaves, a behavior identical to that of albino mutant strains. apsnet.orgapsnet.org This demonstrates that the pigmentation itself is essential for the pathogenic function of the appressorium.
Investigation using Isotopic Tracers in Fungal Metabolism
The compound Tricyclazole-3-13C-1,2-15N2 is an isotopically labeled analogue of tricyclazole. cymitquimica.comnih.gov It is synthesized with stable (non-radioactive) heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) at specific positions in its molecular structure. cymitquimica.com
The use of such stable isotope-labeled compounds is a powerful technique in metabolic research, a field known as stable isotope probing (SIP). aber.ac.uk Researchers can introduce this compound to a fungal culture or a host-pathogen system and trace its journey. Because ¹³C and ¹⁵N are heavier than their common counterparts (¹²C and ¹⁴N), molecules containing them can be distinguished and quantified using highly sensitive analytical methods like isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS). aber.ac.ukdigitellinc.com
This methodology allows for detailed investigations into:
Metabolic Fate : Scientists can track the absorption, distribution, metabolism, and excretion (ADME) of the fungicide within the fungus and a host organism. nih.gov
Metabolite Identification : By analyzing the isotopic signature, researchers can identify the various metabolites formed as the fungus attempts to break down the compound. digitellinc.com
Environmental Fate : Isotopic labeling helps determine how the fungicide and its breakdown products move through and persist in soil and water ecosystems. digitellinc.com
This research is crucial for understanding the complete lifecycle of the fungicide and for developing more effective and environmentally sound disease control strategies.
Gene Expression and Proteomic Responses in Target Organisms
The primary mode of action for tricyclazole is the inhibition of melanin biosynthesis in fungi, which is crucial for the structural integrity of appressoria, the specialized cells used for plant tissue penetration. youtube.comchemicalbook.com The use of labeled tricyclazole is instrumental in tracing the compound's influence on the molecular machinery of the target fungus.
Transcriptomic Profiling of Fungi Exposed to Labeled Tricyclazole
Transcriptomic analysis, or the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed at a given moment. When fungi are exposed to tricyclazole, significant changes in their gene expression profiles are observed. Studies on fungi such as Aspergillus aculeatus and the rice blast fungus Magnaporthe oryzae have demonstrated that tricyclazole significantly down-regulates the expression of genes critical for pathogenesis. nih.govoup.com
Key gene categories affected by tricyclazole exposure include:
Melanin Biosynthesis: Genes encoding for enzymes in the dihydroxynaphthalene (DHN)-melanin pathway, such as scytalone dehydratase and 1,3,8-trihydroxynaphthalene reductase, are primary targets. Their reduced transcription leads to the failure of appressorial melanization. nih.gov
Cell Wall Integrity: A notable down-regulation occurs in genes coding for enzymes like cellulase (B1617823) and chitinase, which are essential for remodeling the fungal cell wall during growth and infection. nih.govoup.com
Sterol Biosynthesis: Genes involved in the production of sterols, which are vital components of the fungal cell membrane, also show significantly reduced expression levels. oup.com
Sporulation and Virulence: Exposure to the fungicide can lead to decreased transcription of genes associated with conidia formation and other virulence factors, thereby reducing secondary infections. nih.govunimi.it
The use of this compound in such studies would enable researchers to correlate the precise intracellular concentration of the fungicide with the observed changes in the fungal transcriptome.
Proteomic Analysis of Differentially Expressed Proteins
Proteomics, the large-scale study of proteins, complements transcriptomic data by revealing the functional outcomes of altered gene expression. Following exposure to tricyclazole, the proteome of a target fungus undergoes significant changes. mdpi.comnih.gov A proteomic analysis would identify proteins that are either over- or under-expressed, providing direct insight into the cellular processes disrupted by the fungicide.
Based on transcriptomic findings, a proteomic analysis of fungi treated with tricyclazole would be expected to show the differential expression of several key proteins. Advanced techniques such as tandem mass tag (TMT) labeling combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify these changes. nih.gov
| Protein Category | Specific Protein Examples | Expected Expression Change | Functional Implication |
|---|---|---|---|
| Melanin Biosynthesis Enzymes | Tetrahydroxynaphthalene reductase, Scytalone dehydratase | Down-regulated | Inhibition of appressorial melanization, preventing host penetration. |
| Cell Wall Degrading Enzymes | Cellulases, Chitinases | Down-regulated | Impaired fungal growth and structural integrity. nih.govoup.com |
| Metabolism | Glycolysis enzymes, Pyruvate metabolism proteins | Down-regulated | Disruption of primary energy pathways. nih.gov |
| Stress Response | Heat shock proteins (HSPs), Oxidative stress proteins | Up or Down-regulated | Indication of cellular stress and attempts to mitigate damage. nih.gov |
| Pathogenicity Factors | Secreted effector proteins | Down-regulated | Reduced ability to suppress host defenses and cause disease. mdpi.com |
Systemic Translocation and Distribution within Host Plants
Tricyclazole is a systemic fungicide, meaning it is absorbed and transported throughout the host plant, providing protection to tissues distant from the point of application. apsnet.orgheranba.co.in Isotopic labeling with ¹³C and ¹⁵N is an invaluable tool for precisely tracking the movement and accumulation of the compound within the plant's vascular systems.
Root Uptake and Xylem Transport Studies using ¹³C/¹⁵N Tracers
Studies have consistently shown that tricyclazole is rapidly absorbed by the roots of plants like rice and maize and subsequently translocated to the shoots. heranba.co.innih.gov The process of uptake and transport is governed by the physicochemical properties of the pesticide, particularly its octanol-water partition coefficient (log Kₒw), which influences its ability to cross biological membranes. nih.govunl.edu
Using ¹³C/¹⁵N tracers, researchers can follow the acropetal (upward) movement of this compound from the roots to the leaves via the xylem, the plant's water-conducting tissue. oregonstate.edu The mechanism involves the compound moving from the soil solution into the root cells and then being loaded into the xylem for long-distance transport driven by the transpiration stream. unl.edu The efficiency of this process can be quantified by the Transpiration Stream Concentration Factor (TSCF), which relates the concentration of the compound in the xylem sap to that in the external solution. unl.edu
Phloem Loading and Redistribution Mechanisms
While the primary systemic movement of tricyclazole is upward through the xylem, some redistribution can occur via the phloem. oregonstate.edu The phloem is responsible for transporting sugars and other nutrients from the leaves (sources) to other parts of the plant like roots and fruits (sinks). This bi-directional movement is known as basipetal (downward) and acropetal transport.
Phloem loading, the process by which substances enter the phloem tissue in the leaves, can occur through two main pathways: apoplastic (across cell membranes) or symplastic (through cellular connections called plasmodesmata). nih.gov For a compound like tricyclazole, apoplastic loading involving membrane transporters is the more probable mechanism. Once inside the phloem, this compound can be redistributed throughout the plant, offering more comprehensive protection.
Quantitative Assessment of Labeled Compound Accumulation in Plant Tissues
The use of isotopically labeled this compound allows for a precise quantitative analysis of its distribution and final accumulation in various plant tissues. This information is crucial for understanding the compound's efficacy and persistence.
Research has quantified the uptake and translocation of tricyclazole in crops. For instance, after seed treatment in rice, a concentration of 8.2 µg/g was detected in the leaves, a level sufficient for effective disease control. apsnet.org In another study using maize, the total accumulation and distribution were measured over time, demonstrating how the compound's properties influence its concentration in roots versus shoots. nih.gov
| Plant | Parameter | Value/Finding | Reference |
|---|---|---|---|
| Maize | Total Accumulation (14 days) | 18.96 µg | nih.gov |
| Maize | Root Bioconcentration Factor (RCF) | Positively correlated with log Kₒw. | nih.gov |
| Maize | Translocation Factor (TF) | Negatively correlated with log Kₒw. | nih.gov |
| Rice | Concentration in Leaves (21 days post-seed treatment) | 8.2 µg/g | apsnet.org |
| Korean Cabbage | Translocation from Soil to Plant | Up to 38.05% of initial soil concentration. | semanticscholar.org |
These quantitative studies, enhanced by the precision of ¹³C/¹⁵N tracers, confirm that tricyclazole is effectively taken up by plants and distributed systemically to sites of potential infection.
Metabolism and Biotransformation of Tricyclazole 3 13c 1,2 15n2
Metabolic Pathways in Target Fungi
Tricyclazole (B1682534) is a systemic fungicide renowned for its efficacy against rice blast disease, caused by the fungus Pyricularia oryzae (also known as Magnaporthe oryzae). ekb.egresearchgate.net Its primary mode of action is the inhibition of melanin (B1238610) biosynthesis, which is essential for the structural integrity and pathogenicity of the fungus. researchgate.net The metabolic fate of tricyclazole within these fungi involves several key processes.
While specific studies detailing the full range of labeled metabolites of Tricyclazole-3-13C-1,2-15N2 in fungi are not extensively documented in publicly available literature, the metabolic pathway can be inferred from studies on the parent compound. The isotopic labels (¹³C and ¹⁵N) serve as tracers to follow the core molecular structure through biotransformation processes. Research indicates that the metabolism of tricyclazole in fungi is a complex process that can lead to the formation of various intermediate compounds.
The biotransformation of tricyclazole in fungi is primarily an enzymatic process. Key reactions include oxidation, such as hydroxylation, and conjugation reactions. nih.govnih.gov
Hydroxylation: This is a common initial step in the metabolism of many xenobiotics, including fungicides. nih.gov It involves the introduction of a hydroxyl (-OH) group into the molecule, which generally increases its water solubility and prepares it for further metabolic reactions. This reaction is often catalyzed by cytochrome P450 monooxygenases.
Conjugation: Following initial oxidative modifications, the resulting metabolites can undergo conjugation reactions. researchgate.net These processes involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolite. researchgate.netnih.gov Conjugation further increases the water solubility of the compound, facilitating its detoxification and potential excretion from the fungal cell.
Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that play a critical role in the metabolism of a wide range of compounds in fungi, including detoxification of xenobiotics. nih.govnih.gov There is strong evidence to suggest the involvement of CYPs in the metabolism of tricyclazole. The predominant fate of the thiazole (B1198619) ring, a core component of the tricyclazole structure, is oxidative ring scission, a reaction catalyzed by CYPs. This indicates that CYPs are key enzymes in the initial breakdown of the tricyclazole molecule within the fungus. nih.gov The activity of these enzymes can significantly influence the persistence and efficacy of the fungicide.
Table 1: Overview of Tricyclazole Metabolism in Target Fungi
| Metabolic Process | Description | Key Enzymes Involved | Potential Metabolites |
| Primary Mode of Action | Inhibition of melanin biosynthesis in the fungal cell wall. | Reductases in the melanin pathway | Not applicable (inhibition) |
| Biotransformation | Enzymatic modification of the tricyclazole molecule. | Cytochrome P450 monooxygenases | Hydroxylated intermediates |
| Detoxification | Further modification to increase water solubility for excretion. | Glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate conjugates |
Metabolism in Plants
Tricyclazole is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues to protect against fungal infection. apsnet.orgheranba.co.in Understanding its metabolism in plants is essential for determining its residue levels and ensuring food safety.
Studies have shown that tricyclazole is readily absorbed by the roots of rice plants and translocated throughout the plant. apsnet.org The use of labeled tricyclazole allows for the tracking of its movement and accumulation in different plant parts. The dissipation kinetics of tricyclazole in rice plants follow first-order kinetics, with half-lives in the plant material being in the range of 4.84 to 5.16 days. iaea.org The systemic nature of tricyclazole ensures that it reaches the sites of potential infection, providing comprehensive protection against rice blast. apsnet.org
Table 2: Translocation of Tricyclazole in Rice Plants
| Application Method | Uptake Route | Translocation Pathway | Accumulation Sites |
| Soil Drench | Roots | Xylem | Leaves, Stems, Panicles |
| Seed Treatment | Seed | Xylem | Seedlings, Leaves |
| Foliar Spray | Leaves | Phloem (limited) | Local leaf tissue, some systemic movement |
The metabolism of tricyclazole in plants leads to the formation of various metabolites. The principal metabolite identified in plants is the hydroxymethyl analogue of tricyclazole, also referred to as tricyclazole-alcohol. ekb.egnih.gov This metabolite is formed through an initial oxidation step. nih.gov The formation of this hydroxymethyl analogue is a significant pathway in the detoxification of tricyclazole by the plant. ekb.eg Studies on triazole fungicides, in general, indicate that they can undergo oxidation, reduction, hydrolysis, or the formation of other compounds within the plant. ekb.eg
Table 3: Key Metabolite of Tricyclazole in Plants
| Parent Compound | Metabolic Reaction | Principal Metabolite | Significance |
| Tricyclazole | Hydroxylation | Hydroxymethyl tricyclazole (Tricyclazole-alcohol) | Primary detoxification product in plants. |
Conjugation with Endogenous Plant Compounds
Once absorbed by a plant, Tricyclazole undergoes various metabolic transformations, a key one being conjugation with endogenous compounds. This process, a natural detoxification mechanism in plants, involves the attachment of small molecules to the fungicide, altering its chemical properties.
Research has shown that the principal metabolite of Tricyclazole in plants is its hydroxymethyl analogue. In rice, this can be further metabolized to form an alcohol (TRI_M206A) and a carboxylic acid (TRI_M220). While direct studies on the conjugation of the isotopically labeled this compound are limited, the metabolic fate of the parent compound suggests that these transformations are a prelude to conjugation.
Glycosylation, the attachment of sugar moieties, is a common conjugation reaction in plants, often facilitated by glycosyltransferase enzymes. It is hypothesized that the hydroxylated metabolites of Tricyclazole can serve as substrates for these enzymes, leading to the formation of glycoside conjugates, such as glucose conjugates. This process increases the water solubility of the compound, facilitating its transport and sequestration within the plant's vacuoles. The stable isotopes (¹³C and ¹⁵N) within this compound serve as a powerful tool for researchers to trace and identify these conjugated metabolites using techniques like mass spectrometry.
Table 1: Potential Plant Metabolites of Tricyclazole
| Compound | Chemical Name | Metabolic Process |
| Tricyclazole | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole | Parent Compound |
| Hydroxymethyl Tricyclazole | (1,2,4-Triazolo[3,4-b]benzothiazol-5-yl)methanol | Hydroxylation |
| Tricyclazole Alcohol (TRI_M206A) | Not specified | Further Oxidation |
| Tricyclazole Carboxylic Acid (TRI_M220) | 1,2,4-Triazolo[3,4-b]benzothiazole-5-carboxylic acid | Further Oxidation |
| Tricyclazole-Glucose Conjugate | Not fully characterized | Glycosylation |
Biotransformation by Environmental Microorganisms
The fate of this compound extends beyond the plant, as it enters the soil and water ecosystems where it is subject to biotransformation by a diverse array of microorganisms.
Microbial Degradation Pathways in Soil and Water Systems
Microorganisms play a pivotal role in the environmental degradation of Tricyclazole. The benzothiazole (B30560) ring structure, a core component of the molecule, is susceptible to microbial attack. Studies on the microbial degradation of benzothiazoles have revealed that common initial steps involve hydroxylation and cleavage of the thiazole ring.
For Tricyclazole, it is proposed that microorganisms initiate degradation through similar oxidative processes, leading to the formation of various intermediate metabolites. The precise pathways can vary depending on the microbial species present and the environmental conditions, such as oxygen availability. Aerobic pathways generally involve oxygenases that incorporate oxygen atoms into the molecule, leading to ring cleavage. Anaerobic degradation, while typically slower, can also occur, following different biochemical routes.
Identification of Microbial Metabolites using Isotopic Signatures
The isotopic labeling of this compound is invaluable for elucidating its microbial degradation pathways. The distinct mass-to-charge ratio of the labeled compound and its metabolites allows for their unambiguous detection and identification in complex environmental samples using high-resolution mass spectrometry.
By tracking the ¹³C and ¹⁵N atoms, researchers can follow the transformation of the parent molecule and identify the chemical structures of the resulting metabolites. This technique, known as stable isotope probing (SIP), enables scientists to distinguish between metabolites derived from the fungicide and naturally occurring compounds in the environment. This level of precision is essential for constructing a comprehensive picture of the degradation cascade.
Table 2: Hypothetical Microbial Metabolites of Tricyclazole
| Isotopic Signature | Potential Metabolite Structure | Degradation Step |
| ¹³C and ¹⁵N retained | Hydroxylated Tricyclazole | Initial Oxidation |
| ¹³C and ¹⁵N retained | Cleaved thiazole ring intermediate | Ring Fission |
| ¹³C retained, ¹⁵N lost | Phenyl ring derivative | Further degradation |
| ¹⁵N retained, ¹³C lost | Triazole ring derivative | Further degradation |
Role of Microbial Communities in Degradation Dynamics
The rate and extent of Tricyclazole degradation are heavily influenced by the composition and activity of the soil and water microbial communities. It has been observed that microbial consortia, or mixed communities of different microorganisms, are often more effective at degrading complex organic compounds like Tricyclazole than individual microbial species in isolation. nih.gov
Factors such as soil type, organic matter content, moisture, and temperature can significantly impact the structure and function of these microbial communities, and consequently, the persistence of Tricyclazole in the environment. Understanding these interactions is critical for predicting the environmental behavior of this important fungicide.
Environmental Fate and Transport Dynamics of Tricyclazole 3 13c 1,2 15n2
Degradation in Soil Environments
Tricyclazole (B1682534) can persist in agricultural soils for extended periods, with a reported persistence of up to 11 months under varied climatic conditions. Its degradation in the terrestrial environment is a multifaceted process involving both abiotic and biotic pathways, which are heavily influenced by soil properties.
Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)
Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For Tricyclazole, the primary abiotic pathways considered are hydrolysis and photodegradation.
Hydrolysis: This process involves the reaction of the compound with water. Studies have shown that Tricyclazole is stable to hydrolysis in aqueous solutions over a wide pH range of 3 to 9. This stability suggests that hydrolysis is not a significant degradation pathway for Tricyclazole in moist soil environments.
Biotic Degradation in Aerobic and Anaerobic Soil Conditions
The primary mechanism for Tricyclazole dissipation in soil is biotic degradation, mediated by soil microorganisms such as bacteria and fungi. The rate and extent of this degradation are dependent on the presence of oxygen, distinguishing between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Aerobic Degradation: In the presence of oxygen, aerobic microorganisms can utilize pesticides as a source of carbon or energy, breaking them down into simpler compounds. Studies on other antimicrobial agents, such as triclosan, have shown that degradation is significantly faster under aerobic conditions, with half-lives of a few weeks, compared to persistence under anaerobic conditions. The enhancement of Tricyclazole dissipation in soils amended with Blue Green Algae (BGA) further underscores the critical role of microbial activity in its breakdown.
Anaerobic Degradation: In submerged or waterlogged soils, such as those in rice paddies where Tricyclazole is commonly used, anaerobic conditions prevail. For some pesticides, degradation can be faster under anaerobic conditions. For example, studies on benzisothiazolinone (BIT) and cyfluthrin (B156107) indicated more rapid dissipation in flooded or anaerobic soils. However, for other compounds, anaerobic conditions can lead to significantly slower degradation and increased persistence. While specific comparative studies on Tricyclazole are limited, its use in paddy fields necessitates consideration of its fate under anaerobic conditions, where it may be subject to degradation by specialized microbial communities.
Influence of Soil Properties on Degradation
Soil properties have a profound influence on the degradation rate and persistence of Tricyclazole. Key factors include soil moisture, organic matter content, and pH.
Moisture: Soil moisture is a critical factor. Tricyclazole degradation is significantly faster in moist or submerged soil conditions compared to dry conditions. This is because water is essential for microbial activity and facilitates the movement of the pesticide to microbial degradation sites.
pH: While Tricyclazole is chemically stable to hydrolysis across a wide pH range, soil pH can indirectly affect its fate by influencing microbial community structure and activity, as well as the sorption characteristics of the soil.
The half-life (DT₅₀) of Tricyclazole varies significantly based on these properties, as illustrated in the table below.
| Soil Type | Moisture Condition | Half-Life (DT₅₀) in Days | Reference |
|---|---|---|---|
| Inceptisol / Ultisol | Dry | 300.91 - 334.35 | |
| Inceptisol / Ultisol | Field Capacity | 167.17 - 188.07 | |
| Inceptisol / Ultisol | Submerged | 160.22 - 177.05 | |
| Field Soil 1 | Not Specified | 36.5 | |
| Field Soil 2 | Not Specified | 77.0 |
Fate in Aquatic Systems
Given its primary use in rice cultivation, understanding the fate of Tricyclazole in aquatic systems like paddy water is essential. The key degradation pathways in water bodies are hydrolysis and photolysis.
Hydrolysis and Photolysis in Water Bodies
Hydrolysis: Consistent with findings from soil studies, Tricyclazole is highly stable to hydrolysis in water. Experiments across a pH range of 3 to 9 have shown it does not readily break down through reaction with water, and no new degradation products are formed via this pathway. Therefore, hydrolysis is considered a negligible route of dissipation in aquatic environments.
Photolysis: In contrast, photolysis (or photodegradation) is a significant pathway for the degradation of Tricyclazole in water. Exposure to natural sunlight causes a notable decrease in the concentration of the parent compound. Research has identified at least two photodegradation products resulting from this process. The characteristics of the water body can influence the rate of photolysis. For instance, dissolved organic matter (DOM) in paddy water can facilitate indirect photolysis by acting as a photosensitizer. However, DOM can also exert a "light-screening" effect, reducing the penetration of sunlight into the water and thus slowing direct photolysis. The dissipation half-life of Tricyclazole in paddy water is relatively short, with reported values ranging from approximately 4.6 to 5.5 days.
| Process | Finding | Reported Half-Life (DT₅₀) | Reference |
|---|---|---|---|
| Hydrolysis | Stable over pH range 3-9; No degradation products observed. | Not a significant pathway | |
| Photolysis | Significant degradation pathway under sunlight; forms degradation products. | 5.47 days (Paddy Water) |
Sediment-Water Partitioning and Sorption Kinetics
The movement and availability of Tricyclazole in aquatic systems are largely governed by its partitioning between water and sediment, a process driven by sorption kinetics. Studies on the parent compound reveal that its adsorption to soil and sediment is a key factor in its environmental persistence.
Research has shown that the sorption of Tricyclazole is influenced by the physicochemical properties of the soil, particularly organic matter and clay content. The process often follows pseudo-second-order kinetics, indicating that chemisorption may play a significant role. nih.govmdpi.com The Freundlich isotherm model has been found to best describe the adsorption behavior of Tricyclazole, suggesting a heterogeneous surface of the sorbent. nih.gov
The distribution coefficient (Kd), which indicates the extent of partitioning, varies with soil type. For instance, in biomixtures of rice straw and compost, the addition of wheat straw biochar has been shown to increase the adsorption coefficient (Koc) for Tricyclazole significantly, highlighting the role of organic carbon in its sequestration. nih.gov In one study, the Koc values for Tricyclazole in different biomixtures ranged from 38.07 to 84.54. nih.gov
Interactive Data Table: Tricyclazole Adsorption Coefficients in Various Biomixtures ```html
| Biomixture Composition | Adsorption Coefficient (Koc) | Reference |
|---|---|---|
| Rice Straw-Compost (BM) | 38.07 | researchgate.net |
| BM + 1% Wheat Straw Biochar (WBCBM(1%)) | 59.94 | researchgate.net |
| BM + 5% Wheat Straw Biochar (WBCBM(5%)) | 84.54 | researchgate.net |
The use of Tricyclazole-3-13C-1,2-15N2 in such studies would allow for unambiguous quantification of its partitioning, even at very low environmental concentrations, thus refining our understanding of its sequestration in sediments.
Volatilization Studies using 13C/15N Tracers
Volatilization can be a significant dissipation pathway for some pesticides. While Tricyclazole is noted to be stable at temperatures over 50°C without significant volatilization, precise quantification of this process under field conditions is important for comprehensive environmental risk assessment.
researchgate.net
Isotopically labeled tracers like 13C and 15N are invaluable for such studies. A typical experimental setup would involve applying this compound to a soil or water surface in a controlled environment, such as a wind tunnel or flux chamber. Air samples are collected over time and analyzed using isotope ratio mass spectrometry (IRMS). By measuring the isotopic composition (δ13C and δ15N) of the volatilized compound, researchers can accurately determine the flux rate from the treated surface.
Studies on ammonia (B1221849) volatilization using 15N tracers have demonstrated the power of this technique. mdpi.comThese studies show that the isotopic signature of the volatilized gas can provide insights into the mechanisms and rates of volatilization. mdpi.comFor example, the δ15N values of volatilized ammonia can be influenced by the form of nitrogen and the presence of inhibitors, which can delay or slow the volatilization process. mdpi.comA similar approach with this compound would enable a precise mass balance assessment, helping to determine the portion of the compound lost to the atmosphere versus that which remains in the soil and water.
Translocation and Bioaccumulation in Non-Target Organisms (excluding human trials/toxicity)
Understanding the potential for a fungicide to be taken up and accumulated by organisms not targeted by its application is a cornerstone of ecological risk assessment. The persistence of Tricyclazole in soil and water systems, with a half-life that can extend for months, increases the potential for exposure to non-target species.
researchgate.netresearchgate.net
Uptake and Bioaccumulation in Aquatic Plants and Microorganisms
Given its application in rice paddies, the potential for uptake and bioaccumulation of Tricyclazole by aquatic plants and microorganisms is a relevant area of investigation. Aquatic organisms can be exposed to contaminants through various routes, including gills, skin, and diet. nih.govThe bioaccumulation in these organisms can serve as an indicator of the health of the aquatic ecosystem.
nih.gov
While specific studies on the bioaccumulation of Tricyclazole in aquatic flora and microbes are limited, the use of this compound would be the definitive method to quantify these processes. By exposing organisms such as algae, cyanobacteria, or aquatic macrophytes to the labeled compound in a controlled setting, the uptake rate and bioconcentration factor (BCF) can be precisely determined. The isotopic label allows for the clear differentiation between the fungicide taken up by the organism and any background carbon and nitrogen.
Transfer and Accumulation in Simple Food Web Models using Labeled Compounds
The transfer of contaminants through the food web, known as biomagnification, is a significant concern for persistent chemicals. Labeled compounds are essential tools for elucidating these pathways. A simple aquatic food web model could consist of primary producers (algae), primary consumers (zooplankton), and a secondary consumer (small fish or aquatic invertebrate).
In such a study, the primary producers would be exposed to this compound. The labeled algae would then be used as a food source for the zooplankton. Subsequently, the zooplankton would be fed to the secondary consumer. By analyzing the isotopic composition of each trophic level over time, researchers can quantify the trophic transfer factor (TTF) and the biomagnification factor (BMF). This approach provides direct evidence of whether the concentration of Tricyclazole increases as it moves up the food chain.
Environmental Modeling and Simulation of Labeled Tricyclazole Fate
Predictive models are crucial for forecasting the long-term environmental fate of pesticides and for informing regulatory decisions. The quality of these models is highly dependent on the accuracy of the input parameters.
Development of Predictive Models for Environmental Persistence
The persistence of Tricyclazole in the environment is well-documented, with studies showing it can remain in agricultural soils for over 11 months. nih.govDeveloping robust predictive models for its persistence requires accurate data on its degradation rates and partitioning behavior under various environmental conditions.
Data generated from studies using this compound can significantly enhance the reliability of these models. For instance, precise measurements of sediment-water partitioning coefficients (Kd) and degradation half-lives in different compartments (soil, water, sediment) obtained through isotopic tracing can be used as inputs for models like the Pesticide Concentration in Paddy Field (PCPF-1) model. researchgate.netThese models can then simulate the fate and transport of the fungicide over time, predicting its concentration in various environmental compartments and helping to assess potential long-term risks. Advanced time series models, such as SARIMA and LSTM, can also be employed to forecast environmental patterns and trends based on monitoring data.
mdpi.comTable of Compounds
Compound Name This compound Tricyclazole Ammonia
Environmental Modeling and Simulation of Labeled Tricyclazole Fate
Validation of Models using Isotopic Tracer Data
The validation of environmental fate and transport models is a critical step in ensuring their accuracy and predictive power for risk assessment of pesticides like Tricyclazole. The use of isotopically labeled compounds, such as this compound, offers a highly precise and powerful tool for this purpose. By incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecular structure of Tricyclazole, researchers can unequivocally distinguish the applied fungicide from its naturally occurring, unlabeled counterparts and track its journey through various environmental compartments with high sensitivity. iaea.org
Isotopic tracers are essential for accurately determining the chemical and physical fate of environmental contaminants. iaea.org The distinct mass of this compound allows for its precise measurement using mass spectrometry, enabling the quantification of the parent compound and its transformation products in complex matrices like soil, water, and biota. This capability is fundamental to validating models that simulate processes such as leaching, runoff, degradation, and sorption.
Research utilizing isotopic tracers in pesticide studies provides a robust framework for model validation. iaea.org These studies help define how a chemical moves between air, water, and soil and can be used in model ecosystems to understand potential accumulation in food chains. iaea.org The data generated from experiments with this compound can be directly compared against the outputs of environmental models. Discrepancies between the measured isotopic data and the model's predictions highlight areas where the model's algorithms or input parameters may need refinement.
For instance, a key application of this labeled compound is in validating leaching models. After application of this compound to a soil column or a field lysimeter, the concentration of the labeled compound can be measured at various depths and in the leachate water over time. This provides a direct measure of its mobility, which can then be compared to the predictions of models like GLEAMS, PRZM, and LEACHM. ucdavis.edu
The following table presents hypothetical data from a lysimeter study aimed at validating a leaching model using this compound.
Table 1: Comparison of Measured vs. Modeled Concentrations of this compound in Soil and Leachate
| Days After Application | Soil Depth (cm) | Measured Concentration (µg/kg) | Modeled Concentration (µg/kg) | Leachate Concentration (µg/L) - Measured | Leachate Concentration (µg/L) - Modeled |
|---|---|---|---|---|---|
| 15 | 0-10 | 85.2 | 88.5 | <0.1 | 0.2 |
| 15 | 10-20 | 15.7 | 12.3 | <0.1 | 0.2 |
| 30 | 0-10 | 62.1 | 65.8 | 0.5 | 0.8 |
| 30 | 10-20 | 25.3 | 28.1 | 0.5 | 0.8 |
| 30 | 20-30 | 5.9 | 3.7 | 0.5 | 0.8 |
| 60 | 0-10 | 40.8 | 42.9 | 1.2 | 1.5 |
| 60 | 10-20 | 18.4 | 20.1 | 1.2 | 1.5 |
Similarly, the dual ¹³C and ¹⁵N labels in this compound are invaluable for validating models of degradation pathways. As the fungicide breaks down, the isotopic signature is carried into its various metabolites. By tracking the emergence and concentration of these labeled metabolites, researchers can validate the kinetic parameters of degradation reactions within the model. This approach, often referred to as Compound-Specific Isotope Analysis (CSIA), can elucidate whether degradation is occurring and by which pathway (e.g., microbial degradation vs. photodegradation), as different reaction mechanisms can lead to distinct isotopic fractionation patterns. nih.govcopernicus.org
The table below illustrates how isotopic data can be used to validate a model's prediction of Tricyclazole degradation and metabolite formation.
Table 2: Validation of a Degradation Model Using Isotopic Tracer Data for this compound in a Paddy Field Simulation
| Days After Application | Analyte | Measured Concentration (µg/kg soil) | Modeled Concentration (µg/kg soil) |
|---|---|---|---|
| 10 | This compound | 150.5 | 155.0 |
| 10 | Labeled Metabolite A | 12.3 | 10.8 |
| 10 | Labeled Metabolite B | 5.1 | 4.5 |
| 40 | This compound | 88.9 | 92.4 |
| 40 | Labeled Metabolite A | 35.7 | 38.1 |
| 40 | Labeled Metabolite B | 18.2 | 16.9 |
| 90 | This compound | 35.6 | 33.1 |
| 90 | Labeled Metabolite A | 52.4 | 55.9 |
Advanced Analytical Methodologies for Tricyclazole 3 13c 1,2 15n2
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry is indispensable for the analysis of isotopically labeled compounds, providing unparalleled accuracy in mass determination and the ability to resolve complex isotopic patterns. This precision is crucial for confirming the identity of Tricyclazole-3-13C-1,2-15N2 and ensuring its suitability as an internal standard.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass analysis of a QTOF mass spectrometer. For the analysis of this compound, a reversed-phase HPLC method is typically employed for separation prior to mass analysis. koreascience.krresearchgate.net
The QTOF analyzer provides high-resolution mass data, enabling the precise measurement of the precursor and product ions of the labeled compound. This is essential for distinguishing the labeled Tricyclazole (B1682534) from its native form and from potential matrix interferences, which is a common challenge in residue analysis. mdpi.com The high mass accuracy of TOF instruments allows for the confident determination of the elemental composition of the detected ions, confirming the incorporation of the stable isotopes. almacgroup.com
A typical LC-QTOF-MS analysis would involve:
Chromatographic Separation: Utilizing a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a formic acid modifier for improved ionization). mdpi.comsielc.com
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Tricyclazole, generating the protonated molecule [M+H]⁺. mdpi.com
Mass Analysis: Full scan MS and tandem MS (MS/MS) experiments are performed. The precursor ion for this compound ([¹³C¹²C₈H₇¹⁵N₂¹⁴NS + H]⁺) would be selected and fragmented to produce a characteristic product ion spectrum, confirming its identity.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
While LC-MS is more common for Tricyclazole analysis, GC-HRMS offers an alternative, particularly for volatile and thermally stable compounds. mdpi.com Tricyclazole's properties allow for GC analysis, and coupling it with HRMS provides high selectivity and sensitivity. nih.gov GC-HRMS is frequently used for the analysis of isotopically labeled compounds, offering robust and reproducible results. researchgate.net
The methodology involves:
Sample Introduction: Injection into a heated port to volatilize the analyte.
Chromatographic Separation: Separation on a capillary column (e.g., DB-5ms) based on boiling point and polarity.
Ionization: Typically electron ionization (EI), which generates a characteristic fragmentation pattern.
Mass Analysis: A high-resolution analyzer, such as a magnetic sector or TOF, provides accurate mass measurements of the molecular ion and its fragments, allowing for unambiguous identification and quantification.
Accurate Mass Determination and Isotopic Pattern Analysis for Labeled Compounds
A key advantage of HRMS is its ability to perform accurate mass determination, which is fundamental to the analysis of isotopically labeled standards like this compound. almacgroup.com The incorporation of one ¹³C and two ¹⁵N atoms results in a nominal mass increase of 3 Da compared to the unlabeled compound. However, HRMS measures the exact mass, providing a much more precise distinction.
The theoretical monoisotopic mass of the protonated unlabeled Tricyclazole is 190.0433, while the labeled analog is 193.0384. This mass difference is easily resolved by HRMS instruments, confirming the presence and integrity of the internal standard. mdpi.comnih.gov
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (Da) |
|---|---|---|---|
| Tricyclazole (Unlabeled) | C₉H₇N₃S | 189.0361 | 190.0433 |
| This compound | ¹³C¹²C₈H₇¹⁵N₂¹⁴NS | 192.0312 | 193.0384 |
Furthermore, HRMS allows for detailed isotopic pattern analysis. The introduction of heavy isotopes alters the natural isotopic distribution of the molecule. By comparing the observed isotopic pattern with the theoretical pattern, one can confirm the labeling and assess the isotopic purity of the standard. researchgate.net This is crucial because the accuracy of quantification depends on a well-characterized internal standard with high isotopic enrichment. nih.gov
| Isotopologue | Unlabeled Tricyclazole Relative Intensity (%) | Labeled Tricyclazole Relative Intensity (%) |
|---|---|---|
| M | 100.0 | ~2.0 (residual unlabeled) |
| M+1 | 10.3 | ~100.0 (from ¹³C, ¹⁵N) |
| M+2 | 5.1 | ~10.0 |
| M+3 | 0.6 | ~5.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and is invaluable for characterizing isotopically labeled compounds. alfa-chemistry.com It provides definitive information on the location of the isotopic labels and can be used for quantitative purposes.
¹³C-NMR and ¹⁵N-NMR for Structural Elucidation and Isotopic Enrichment Analysis
The dual labeling of this compound makes it particularly amenable to analysis by ¹³C and ¹⁵N NMR. alfa-chemistry.comnih.gov
¹³C-NMR: In a standard ¹³C-NMR spectrum, the signal corresponding to the carbon at position 3 of the triazole ring will be significantly enhanced due to the high enrichment of ¹³C at this position (typically >99%). This provides unambiguous confirmation of the label's location. The observation of spin-spin coupling between the enriched ¹³C and the adjacent ¹⁵N atoms (¹J_CN) can further confirm the structure. nih.govnih.gov
¹⁵N-NMR: While ¹⁴N is a quadrupolar nucleus that gives broad signals, the spin-1/2 ¹⁵N nucleus provides sharp, high-resolution signals. iastate.edu In the ¹⁵N-NMR spectrum of this compound, the two nitrogen atoms in the triazole ring will produce strong signals due to their high isotopic enrichment. This confirms that the labels are incorporated into the triazole moiety as intended. acs.orgsemanticscholar.org The chemical shifts of these nitrogen atoms provide additional structural confirmation.
The integration of these enhanced signals relative to the signals from natural abundance carbons and nitrogens allows for the calculation of isotopic enrichment.
| Nucleus | Position | Expected Observation | Information Gained |
|---|---|---|---|
| ¹³C | 3 (Triazole ring) | Highly intense singlet (or doublet due to ¹⁵N coupling) | Confirms ¹³C label position and enrichment |
| ¹⁵N | 1, 2 (Triazole ring) | Two highly intense signals | Confirms ¹⁵N label positions and enrichment |
Quantitative NMR for Concentration Determination
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration or purity of a substance. univ-nantes.fr Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. Instead, a certified internal standard of a different compound is used. unsw.edu.ausigmaaldrich.com
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. univ-nantes.fr For qNMR analysis of this compound, a ¹H NMR experiment is typically performed. By comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from a certified reference material of known concentration, the precise concentration of the Tricyclazole standard can be determined. bwise.krnanalysis.com This method is crucial for verifying the concentration of solutions prepared from the labeled standard, ensuring accuracy in subsequent quantitative residue analyses.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation and analysis of complex mixtures, making them indispensable for metabolite profiling of isotopically labeled compounds like this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the identification and quantification of pesticide metabolites. The use of sub-2 µm particle columns in UHPLC allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.
In the context of this compound, UHPLC-MS/MS would be the method of choice for profiling its metabolites in various matrices such as soil, water, and plant tissues. The stable isotope label provides a distinct mass shift, enabling the confident identification of metabolites from the background matrix. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted analysis of expected metabolites or in full-scan mode for the discovery of unknown transformation products.
Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of this compound and its Potential Metabolites
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Tricyclazole-3-¹³C-1,2-¹⁵N₂: m/z 193.1 → 165.1 Hypothetical Metabolite A: m/z X → Y |
This table presents typical parameters and is for illustrative purposes only. Actual parameters would require optimization based on the specific instrumentation and target analytes.
For volatile and semi-volatile metabolites of Tricyclazole, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a highly effective analytical technique. The high separation efficiency of capillary GC columns and the sensitive and specific detection by MS make it ideal for identifying and quantifying trace levels of volatile organic compounds.
While Tricyclazole itself is not highly volatile, some of its degradation products could be amenable to GC analysis, potentially after a derivatization step to increase their volatility and thermal stability. The presence of the ¹³C and ¹⁵N labels in any volatile metabolites would result in a characteristic mass spectrum, aiding in their identification and differentiation from matrix interferences.
Table 2: Representative GC-MS Conditions for the Analysis of Potential Volatile Metabolites of this compound
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This table provides a general set of conditions that would need to be optimized for specific volatile metabolites of interest.
Effective sample preparation is critical for accurate and reliable analysis of pesticide residues and their metabolites. The choice of technique depends on the complexity of the sample matrix and the physicochemical properties of the analytes.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a widely adopted method for the extraction of pesticides from a variety of food and environmental matrices. mdpi.comresearchgate.netnih.gov The method involves an initial extraction with acetonitrile followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup. For the analysis of this compound and its metabolites, a modified QuEChERS protocol would likely be employed. mdpi.comresearchgate.netnih.gov
Solid Phase Extraction (SPE) is another powerful technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. Different sorbent chemistries (e.g., C18, polymeric) can be used depending on the polarity of the target compounds. For labeled analytes like this compound, SPE can provide a high degree of purification, leading to improved sensitivity and reduced matrix effects in the final analysis.
Table 3: Comparison of QuEChERS and SPE for Sample Preparation of Labeled Tricyclazole Analytes
| Feature | QuEChERS | Solid Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by d-SPE cleanup | Analyte retention on a solid sorbent and elution |
| Speed | High-throughput, fast | Can be more time-consuming, but can be automated |
| Solvent Usage | Relatively low | Can be higher, depending on the protocol |
| Selectivity | Good, but can have co-extractives | High selectivity achievable with optimized sorbents |
| Application | Broad range of pesticides in various matrices | Targeted cleanup for specific analytes or classes |
Radiotracer Techniques (e.g., 14C-Tricyclazole) in Parallel Studies
Radiotracer studies, typically using carbon-14 (B1195169) (¹⁴C) labeled compounds, have historically been the gold standard for environmental fate and metabolism studies of pesticides. rwth-aachen.de These studies provide a comprehensive picture of the distribution and transformation of a compound in a given system.
Both stable isotope (¹³C/¹⁵N) and radioisotope (¹⁴C) labeling offer unique advantages for studying the environmental fate of Tricyclazole. The choice between these methodologies often depends on the specific objectives of the study, regulatory requirements, and available analytical instrumentation.
¹⁴C-labeling allows for easy quantification of the total radioactive residue in a sample through techniques like liquid scintillation counting (LSC). This provides a complete mass balance of the applied compound and its degradation products. However, the identification of individual metabolites requires subsequent chromatographic separation and detection, which can be challenging.
In contrast, the use of stable isotope-labeled this compound coupled with high-resolution mass spectrometry (HRMS) offers a powerful tool for the direct identification and structural elucidation of metabolites. researchgate.net The distinct isotopic pattern of the labeled compound and its metabolites allows for their confident detection in complex matrices, even at low concentrations. This approach provides detailed qualitative information that can be more difficult to obtain from ¹⁴C studies alone. In many modern studies, a combination of both techniques is employed to gain a comprehensive understanding of a pesticide's fate. wayne.edu
Table 4: Comparative Advantages of ¹³C/¹⁵N and ¹⁴C Labeling for Tricyclazole Fate Studies
| Feature | ¹³C/¹⁵N Labeling (with MS detection) | ¹⁴C Labeling (with radiometric detection) |
| Detection Principle | Mass-to-charge ratio | Radioactive decay |
| Quantification | Relative or absolute (with standards) | Absolute quantification of total residue |
| Metabolite Identification | Direct identification through mass shift and fragmentation | Requires chromatographic separation and further analysis |
| Structural Elucidation | High-resolution MS provides detailed structural information | More challenging, often requires isolation and NMR |
| Safety | Non-radioactive, safer handling | Radioactive, requires specialized handling and disposal |
| Cost | Labeled compound and MS instrumentation can be expensive | Labeled compound and scintillation counters can be costly |
| Regulatory Acceptance | Increasingly accepted, often used in conjunction with ¹⁴C | Traditionally the standard for regulatory submissions |
Isotopic Tracer Applications and Research Utility
Elucidation of Complex Metabolic Pathways in Fungi and Plants
The primary fungicidal action of Tricyclazole (B1682534) is the inhibition of melanin (B1238610) biosynthesis in plant pathogenic fungi like Magnaporthe oryzae, the causative agent of rice blast disease. Specifically, it targets the enzyme 1,3,8-trihydroxynaphthalene (B1218226) reductase. While the primary target is known, the complete metabolic fate of the fungicide within both the target fungus and the host plant involves complex biochemical transformations.
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses labeled compounds like Tricyclazole-3-13C-1,2-15N2 to trace the journey of molecules through metabolic networks. nih.gov When the labeled fungicide is introduced to a fungal culture or a plant, the ¹³C and ¹⁵N atoms act as beacons. As the fungus or plant metabolizes the compound, these heavy isotopes are incorporated into subsequent downstream metabolites.
By using high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the distinct mass shifts caused by the ¹³C and ¹⁵N atoms in various metabolic products. nih.govnih.gov This allows for the unambiguous identification of Tricyclazole-derived metabolites and the precise mapping of the transformation pathways. For instance, this technique can confirm the sequence of oxidation, conjugation, or cleavage reactions that the fungicide undergoes. The dual-labeling with both ¹³C and ¹⁵N is particularly advantageous, as it helps determine whether the core ring structure of the molecule remains intact or is fragmented during metabolism. uab.eduuab.edu
Tracing Environmental Transformation Products and Pathways
Tricyclazole is known for its persistence in the environment, particularly in the soil and water of paddy fields where it is applied. researchgate.net Understanding its environmental fate—how it degrades, what products it forms, and where it accumulates—is crucial for environmental risk assessment. Isotope tracers are invaluable tools for these investigations. wur.nl
When this compound is applied to a controlled environmental model, such as a soil microcosm or a simulated aquatic ecosystem, it provides a clear and traceable signal. Researchers can track the decline of the parent compound and the emergence of transformation products over time. Because the labeled fungicide and its derivatives have a unique mass signature, they can be accurately detected and quantified even in complex environmental matrices containing numerous other organic compounds. This approach overcomes the challenge of distinguishing the fungicide's transformation products from natural background substances.
Studies on unlabeled Tricyclazole have established its dissipation kinetics in different environmental compartments. The use of the labeled analogue allows for a more definitive characterization of the pathways of this dissipation, whether through microbial degradation, photolysis, or other chemical reactions.
| Environmental Compartment | Reported Half-life (DT50) in Days | Reference |
|---|---|---|
| Paddy Water | 11.8 | researchgate.net |
| Paddy Surface Soil | 204 - 408 | researchgate.net |
Quantification of Bioavailability and Systemic Distribution in Non-Target Systems
While Tricyclazole is applied to control fungal diseases in rice, its persistence means it can be taken up by other organisms in the agroecosystem. There is concern about its potential impact on non-target aquatic organisms that inhabit paddy fields. wur.nl To assess the risk, it is essential to understand the bioavailability of the compound—the extent to which it is absorbed by an organism—and its systemic distribution within the organism's tissues.
This compound is the ideal tool for such studies. By exposing non-target organisms, such as freshwater fish or invertebrates, to the labeled compound in a controlled setting, scientists can precisely measure its uptake and accumulation. wur.nl Tissue samples can be analyzed using mass spectrometry to quantify the concentration of the labeled fungicide. This allows for the calculation of key toxicokinetic parameters, such as bioconcentration factors (BCF), providing a clear picture of how the organism absorbs, distributes, and potentially metabolizes the compound. This data is critical for building accurate models of environmental exposure and risk for non-target species.
Understanding of Non-Extractable Residue Formation and Release
A significant challenge in pesticide environmental science is the formation of non-extractable residues (NERs), also known as bound residues. These are parent compounds or their metabolites that become physically sequestered or chemically bound to soil and sediment organic matter (e.g., humic and fulvic acids) and cannot be removed by conventional solvent extraction. knoell.com The quantification and characterization of NERs are only possible through the use of isotopically labeled compounds. knoell.com
When this compound is incubated in soil, the labeled atoms allow researchers to track the portion of the fungicide that becomes incorporated into NERs. By using techniques like combustion analysis or advanced solid-state NMR on the soil matrix after extraction, the amount of ¹³C and ¹⁵N remaining in the soil can be quantified. researchgate.net This provides a definitive measure of NER formation.
Furthermore, the dual isotopic labels can help characterize the nature of these bound residues. For example, analyzing the isotopic signature in different soil fractions can reveal whether the fungicide is binding as the intact molecule or as smaller metabolic fragments, providing insight into the long-term fate and potential for future release of these sequestered residues. researchgate.net
Development of Reference Standards for Environmental Monitoring
Accurate and sensitive quantification of pesticide residues in environmental and food samples is essential for regulatory compliance and human safety. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high selectivity and sensitivity. researchgate.netmdpi.com The accuracy of LC-MS/MS quantification can be significantly improved by using an analytical methodology known as isotope dilution.
In this method, a known quantity of an isotopically labeled standard, such as this compound, is added to a sample (e.g., rice grain, soil, or water) at the beginning of the analytical process. mdpi.com This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled Tricyclazole being measured. It behaves the same way during sample extraction, cleanup, and chromatographic separation, and experiences the same ionization effects in the mass spectrometer. mdpi.comlcms.cz
By measuring the ratio of the unlabeled analyte to the labeled internal standard, the instrument can calculate the precise concentration of Tricyclazole in the original sample, automatically correcting for any sample loss or matrix-induced signal suppression or enhancement during the analysis. This makes this compound an indispensable reference material for high-precision residue analysis in food safety and environmental monitoring laboratories. researchgate.netresearchgate.net
Mechanisms of Fungicide Resistance and Their Biochemical Basis
Biochemical Basis of Resistance to Melanin (B1238610) Biosynthesis Inhibitors
Melanin Biosynthesis Inhibitors (MBIs) are a crucial class of fungicides that target the production of 1,8-dihydroxynaphthalene (DHN)-melanin. This pigment is essential for the structural integrity and function of appressoria, the specialized infection structures used by fungi like Magnaporthe oryzae to penetrate host tissues. researchgate.netnih.gov By inhibiting melanin production, these fungicides prevent the appressorium from generating the necessary turgor pressure to breach the plant cuticle. researchgate.net
MBIs are classified based on their specific target enzyme in the DHN-melanin pathway. Tricyclazole (B1682534) is an MBI-R, meaning it inhibits the reductase enzymes (specifically, hydroxynaphthalene reductases) involved in the pathway. researchgate.netfrac.info Other classes include MBI-Ds, which inhibit scytalone (B1230633) dehydratase, and MBI-Ps, which target polyketide synthase. Resistance to MBIs typically arises from specific genetic changes that negate the inhibitory action of the fungicide.
The most common mechanism of resistance to site-specific fungicides involves mutations in the gene encoding the target protein. These mutations alter the protein's structure, reducing its binding affinity for the fungicide molecule, thereby rendering the fungicide ineffective.
For MBI-D fungicides like carpropamid (B13017), this mechanism is well-documented. A single point mutation leading to an amino acid substitution (Valine to Methionine at position 75) in the scytalone dehydratase enzyme has been shown to confer resistance in M. oryzae.
| Fungicide Class | Target Enzyme | Fungicide Example | Observed Target Site Mutations in Resistant Isolates | Reference |
| MBI-D | Scytalone Dehydratase | Carpropamid | Yes (e.g., V75M in M. oryzae) | |
| MBI-R | Hydroxynaphthalene Reductase | Tricyclazole | Not identified in field isolates of M. grisea | researchgate.net |
Another potential mechanism for resistance is the overexpression of the target enzyme. By producing the target protein in greater quantities, the fungus can effectively "soak up" the fungicide, ensuring that enough functional enzyme remains to complete the metabolic pathway.
This mechanism has been observed for other fungicide classes. For instance, resistance to Demethylation Inhibitor (DMI) fungicides in M. oryzae has been positively correlated with the overexpression of the target gene, MoCYP51A. apsnet.org However, direct evidence for resistance to tricyclazole via the overexpression of hydroxynaphthalene reductase genes is currently lacking in published research. While the expression of the reductase gene THR1 in Bipolaris oryzae is known to be enhanced by environmental cues like UV radiation, this has been linked to normal melanin production rather than a specific response to fungicide pressure. nih.gov
Efflux Pump Mechanisms and Detoxification Pathways in Resistant Strains
Fungi possess cellular defense systems that can actively combat toxic compounds. These include efflux pumps and detoxification enzymes, which can prevent fungicides from reaching their target site or inactivate them.
Efflux pumps are transmembrane proteins, primarily belonging to the ATP-Binding Cassette (ABC) transporter and Major Facilitator Superfamily (MFS) transporter families. nih.govcabidigitallibrary.org They function by actively pumping xenobiotics, including fungicides, out of the cell, thereby reducing the intracellular concentration to sub-lethal levels. okstate.edu Overexpression of the genes encoding these pumps is a well-known mechanism for multi-drug resistance in many fungal pathogens. health.gov While this is a common resistance strategy, specific efflux pumps responsible for conferring resistance to tricyclazole have not yet been definitively identified in plant pathogenic fungi.
Detoxification pathways involve enzymatic modification of the fungicide molecule into a non-toxic or less toxic form. Key enzyme families involved in this process include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). mdpi.comillinois.edu These enzymes can hydroxylate, cleave, or conjugate the fungicide, facilitating its sequestration or degradation. Studies on tricyclazole metabolism in mammals have shown that it can be extensively broken down by Phase I and II enzymes, indicating that the molecule is susceptible to enzymatic degradation. nih.gov This suggests that enhanced metabolism is a plausible, though not yet proven, mechanism of resistance in fungi.
Cross-Resistance Patterns with Other Fungicide Classes
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, typically those with the same mode of action (MoA). cornell.edu For example, a mutation in the scytalone dehydratase enzyme that confers resistance to carpropamid would likely also confer resistance to other MBI-D fungicides. Conversely, there is generally no cross-resistance between fungicides with different MoA codes.
Given that tricyclazole (MBI-R, FRAC code 16.1) has a different target enzyme than DMI (FRAC code 3), QoI (FRAC code 11), or SDHI (FRAC code 7) fungicides, cross-resistance between these groups is not expected. frac.infoapsnet.orgnih.govresearchgate.net This is supported by management strategies that successfully use fungicide mixtures or rotations with different MoAs to control rice blast. nih.gov For instance, laboratory studies on DMI-resistant M. oryzae found no cross-resistance to the QoI fungicide azoxystrobin. apsnet.orgcabidigitallibrary.org Therefore, a fungal population resistant to tricyclazole would likely remain sensitive to fungicides from other chemical classes, and vice-versa. This lack of cross-resistance is a cornerstone of effective fungicide resistance management programs.
| Fungicide 1 (Class) | Fungicide 2 (Class) | Pathogen | Expected Cross-Resistance | Reasoning |
| Tricyclazole (MBI-R) | Pyroquilon (MBI-R) | M. oryzae | Yes | Same mode of action (reductase inhibition). |
| Tricyclazole (MBI-R) | Carpropamid (MBI-D) | M. oryzae | No | Different target sites within the melanin biosynthesis pathway. |
| Tricyclazole (MBI-R) | Azoxystrobin (QoI) | M. oryzae | No | Different modes of action (Melanin biosynthesis vs. Respiration). apsnet.org |
| Tricyclacle (MBI-R) | Tebuconazole (DMI) | M. oryzae | No | Different modes of action (Melanin biosynthesis vs. Sterol synthesis). apsnet.org |
Monitoring and Characterization of Resistant Fungal Populations
Effective resistance management relies on the timely detection and monitoring of resistant individuals within a fungal population. This is typically achieved through a combination of traditional bioassays and modern molecular techniques. Bioassays involve exposing the fungus to the chemical in a lab setting to determine the concentration required to inhibit growth (EC₅₀). A significant increase in the EC₅₀ value over time can indicate a shift towards resistance.
Molecular diagnostics offer rapid and precise methods for detecting the genetic determinants of resistance, often before widespread control failures occur in the field. nih.gov These techniques are crucial for understanding the prevalence and spread of resistance alleles.
Commonly used molecular techniques include:
Polymerase Chain Reaction (PCR) and Sequencing: Standard PCR followed by Sanger sequencing is the definitive method for identifying specific point mutations in target genes, such as those found in the CYP51 gene for DMI resistance or the CytB gene for QoI resistance. mdpi.com While no specific target-site mutation for tricyclazole resistance is known, this method was used to confirm the absence of such mutations in one study. researchgate.net
Quantitative PCR (qPCR): This technique is used to quantify gene expression levels. It is the primary method for detecting resistance caused by the overexpression of a target gene or an efflux pump. nih.gov For example, qPCR can measure the expression level of the MoCYP51A gene in M. oryzae to assess DMI resistance. apsnet.org
Allele-Specific PCR (AS-PCR): Once a specific resistance-conferring mutation is known, AS-PCR provides a rapid and cost-effective method for screening large numbers of isolates for the presence of that specific mutation without the need for sequencing.
Loop-Mediated Isothermal Amplification (LAMP): LAMP is a newer technique that amplifies DNA with high specificity and rapidity under isothermal conditions, making it suitable for in-field diagnostics. mdpi.com
Although a specific molecular marker for tricyclazole resistance has yet to be identified, these established techniques provide a robust framework for its future detection and monitoring should resistance emerge as a significant agronomic issue.
Structure Activity Relationship Sar Studies of Tricyclazole and Its Analogs
Design and Synthesis of Novel Tricyclazole (B1682534) Derivatives
The synthesis of Tricyclazole and its analogs is a critical area of research aimed at enhancing fungicidal activity and understanding its mechanism of action. The core structure of Tricyclazole is 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole. An improved manufacturing process involves the reaction of 2-hydrazino-4-methylbenzothiazole with excess formic acid, using an aromatic hydrocarbon solvent like xylene to azeotropically remove the excess acid and recover the final product google.com. Another patented method describes a one-step synthesis from 2-amino-4-methylbenzothiazole (B75042) google.com.
Research has extended to creating novel derivatives to probe the SAR of this class of compounds. For instance, new pyrazolo-thiazolo-triazole compounds have been synthesized as analogs of Tricyclazole acs.org. Furthermore, a series of novel 1,2,4-triazole (B32235) derivatives incorporating amino acid fragments have been designed and synthesized, demonstrating the continued effort to explore chemical space around the triazole core mdpi.com.
A significant development in the synthesis of related compounds is the preparation of isotopically labeled Tricyclazole. Specifically, a sample containing two ¹⁵N atoms and one ¹³C atom, Tricyclazole-3-¹³C-1,2-¹⁵N₂, has been successfully synthesized nih.gov. This isotopically labeled analog is crucial for metabolic and mechanistic studies, allowing researchers to trace the molecule's fate and interactions within biological systems.
| Compound Name | Synthesis Precursor(s) | Key Synthesis Step | Reference |
| Tricyclazole | 2-hydrazino-4-methylbenzothiazole, formic acid | Cyclization with formic acid | google.com |
| Tricyclazole | 2-amino-4-methylbenzothiazole, hydrazine (B178648), formic acid | One-step reaction | google.com |
| Pyrazolo-thiazolo-triazole analogs | Not specified | Not specified | acs.org |
| Tricyclazole-3-¹³C-1,2-¹⁵N₂ | Not specified | Isotopic labeling during synthesis | nih.gov |
Impact of Structural Modifications on Melanin (B1238610) Biosynthesis Inhibition
Tricyclazole functions as a potent inhibitor of melanin biosynthesis in fungi, particularly the rice blast fungus Magnaporthe oryzae researchgate.net. It specifically targets the dihydroxynaphthalene (DHN) melanin pathway, which is crucial for the structural integrity of the appressorium, a specialized cell used by the fungus to penetrate host tissues researchgate.netresearchgate.net. Inhibition of this pathway leads to a weakened appressorial cell wall, preventing the fungus from successfully infecting the plant researchgate.net.
Studies on Tricyclazole analogs have shown that structural modifications can significantly alter their inhibitory activity. For example, newly synthesized pyrazolo-thiazolo-triazole analogs of Tricyclazole were found to be less efficient at inhibiting fungal growth and pigmentation compared to the parent compound acs.org. Electron microscopy revealed that while Tricyclazole caused drastic and disorganized alterations in the fungus Botrytis cinerea, the new analogs induced different structural changes, suggesting a dissimilar mechanism of action acs.org.
The inhibition of melanin synthesis by Tricyclazole has also been shown to have secondary effects, such as increasing the susceptibility of certain fungi to other antifungal agents. In chromoblastomycosis-causing fungi, exposure to Tricyclazole significantly decreased the minimum inhibitory concentrations (MICs) of drugs like terbinafine, posaconazole, and itraconazole nih.gov. This indicates that structural features responsible for melanin biosynthesis inhibition can be synergistic with other antifungal mechanisms.
| Compound/Analog | Target Organism | Effect on Melanin Synthesis | Impact on Fungal Viability/Virulence | Reference |
| Tricyclazole | Magnaporthe oryzae | Potent inhibitor of DHN-melanin pathway | Reduced rigidity of appressorial cell wall, loss of infectivity | researchgate.net |
| Tricyclazole | Monilinia spp. | Blocks DHN-melanin pathway | Induced changes in colony phenotype | researchgate.net |
| Pyrazolo-thiazolo-triazole analogs | Dermatophytes and phytopathogens | Poor inhibition of pigmentation | Less efficient than Tricyclazole | acs.org |
| Tricyclazole | Chromoblastomycosis agents | Inhibits DHN-melanin | Increased susceptibility to other antifungals | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Labeled Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For triazole fungicides, QSAR models have been developed to predict their inhibitory activity against various targets nih.govnih.gov. These models use chemical descriptors—such as physicochemical, electronic, and topological parameters—to predict the activity of new or untested compounds researchgate.net.
For example, a QSAR model was constructed for 23 commonly used 1,2,4-triazole fungicides to predict their inhibitory effects on human aromatase. The optimal model was defined by the equation: pIC₅₀ = -22.936 - 2.668 EHomo + 0.938 logD - 0.715 NHBD, where EHomo is the energy of the highest occupied molecular orbital, logD is the distribution coefficient, and NHBD is the number of hydrogen bond donors nih.gov. Such models are validated internally and externally to ensure their predictive power nih.gov.
While specific QSAR studies for the design of isotopically labeled compounds like Tricyclazole-3-¹³C-1,2-¹⁵N₂ are not widely published, the principles of QSAR can be theoretically applied. The introduction of heavier isotopes (¹³C, ¹⁵N) causes a minute change in the molecular weight and vibrational energies of the molecule. A highly sensitive QSAR model could potentially predict how these subtle changes might influence receptor binding or metabolic stability. More practically, QSAR can guide the design of novel analogs by identifying key structural features essential for activity. The synthesis of a labeled version of a highly active analog predicted by a QSAR model would then be a logical step for mechanistic or environmental fate studies. 3D-QSAR models, which consider the three-dimensional structure of molecules, can provide further insights into the spatial requirements for optimal interaction with the target enzyme, guiding the design of more potent inhibitors nih.govnih.gov.
Correlation between Isotopic Labeling Positions and SAR Insights (theoretical)
Isotopic labeling, as seen in Tricyclazole-3-¹³C-1,2-¹⁵N₂, is a powerful tool for elucidating biochemical pathways and reaction mechanisms researchgate.net. The specific placement of stable isotopes provides a window into the molecule's behavior without significantly altering its chemical properties. The theoretical correlation between these labeling positions and SAR insights is profound.
Probing the Active Site Interaction: The ¹³C label at position 3 of the triazole ring is strategically placed. This position is part of the heterocyclic core essential for its biological activity. Using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can study the interaction of this specific carbon atom with the active site of the target enzyme, such as trihydroxynaphthalene reductase researchgate.net. Changes in the chemical shift of the ¹³C-labeled carbon upon binding can provide direct evidence of interaction and information about the electronic environment within the active site.
Mechanistic Elucidation: The dual ¹⁵N labeling in the triazole ring at positions 1 and 2 is critical for mechanistic studies. The triazole ring is involved in coordinating with the enzyme. By using techniques sensitive to nitrogen, such as ¹⁵N NMR, or by tracking the fate of the ¹⁵N atoms in metabolic studies, it is possible to determine if the ring is cleaved or remains intact during its inhibitory action. This information is fundamental to understanding the mechanism of enzyme inhibition and can inform the design of new analogs with improved stability or activity.
Kinetic Isotope Effects (KIEs): While stable isotopes have minimal impact on equilibrium processes, they can influence the rates of chemical reactions (a phenomenon known as the Kinetic Isotope Effect). If a bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction (e.g., during metabolic breakdown or enzymatic action), a KIE may be observed. Studying the KIE with Tricyclazole-3-¹³C-1,2-¹⁵N₂ could reveal critical steps in its mechanism of action or metabolic degradation pathway, providing valuable SAR data on which parts of the molecule are involved in key chemical transformations.
In essence, the specific labeling pattern in Tricyclazole-3-¹³C-1,2-¹⁵N₂ is not arbitrary. It is designed to allow for detailed spectroscopic and metabolic tracking, providing high-resolution data that can be directly correlated with the structural features responsible for its biological activity. These insights are invaluable for validating computational models and guiding the rational design of future fungicides.
Future Research Directions and Methodological Advancements
Advanced Isotopic Labeling Strategies (e.g., Site-Specific Multi-Labeling)
Future research will likely move towards more complex and strategic isotopic labeling patterns beyond the current Tricyclazole-3-13C-1,2-15N2 structure. Site-specific multi-labeling, where multiple positions on the molecule are selectively labeled with different isotopes (e.g., ¹³C, ¹⁵N, ²H), can provide more detailed information on metabolic pathways and degradation mechanisms. For instance, labeling different parts of the benzothiazole (B30560) and triazole rings could elucidate which parts of the molecule are more susceptible to cleavage during metabolism or environmental degradation. digitellinc.com This approach, coupled with high-resolution mass spectrometry, allows for the unique isotopic fingerprints of various metabolites and degradants to be tracked and identified. digitellinc.com Such strategies are essential for fulfilling stringent regulatory requirements for pesticide registration and for building comprehensive environmental risk assessments. nih.goviaea.org
Integration of Omics Technologies (Metabolomics, Fluxomics) with Isotopic Tracers
The integration of "omics" technologies with stable isotope tracers like this compound represents a frontier in systems biology and toxicology.
Metabolomics: By exposing target organisms (like the rice blast fungus or host rice plants) to the labeled fungicide, researchers can trace the metabolic fate of the compound. Untargeted metabolomics approaches can identify novel metabolites of Tricyclazole (B1682534) by searching for the distinctive isotopic signature within the complex mixture of cellular metabolites. This helps in understanding the detoxification pathways in both target and non-target organisms.
Fluxomics: This field measures the rates of metabolic reactions within a biological system. nih.gov By using ¹³C-labeled Tricyclazole, metabolic flux analysis (MFA) can quantify how the compound perturbs the central carbon metabolism of the fungus or plant. nih.gov For example, ¹³C-MFA can determine the flow of carbon atoms from the labeled fungicide into various metabolic pathways, revealing the precise biochemical targets and downstream effects of the compound in real-time. nih.govnih.gov This provides a dynamic picture of the molecular interactions, moving beyond simple static measurements. semanticscholar.org
High-Throughput Screening Methodologies using Labeled Compounds
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds. nih.gov While typically used for drug discovery, HTS methodologies can be adapted for pesticide research. Labeled compounds like this compound could be used in HTS assays to identify other molecules that interact with its target pathway. For instance, a screen could be developed to find compounds that inhibit the metabolic degradation of Tricyclazole, potentially acting as synergists. The isotopic label provides a specific and easily detectable signal (e.g., via mass spectrometry) in a high-throughput format, which is more robust and less prone to interference than traditional colorimetric or fluorescent assays. semanticscholar.org This could accelerate the discovery of new agrochemical formulations and help in understanding mechanisms of fungicide resistance.
In-Situ and Real-Time Environmental Monitoring with Isotopic Detection
Understanding the environmental fate of fungicides is critical for managing agricultural ecosystems. mdpi.com Future monitoring techniques will move from discrete laboratory-based analysis to in-situ and real-time measurements. researchgate.net The use of this compound is central to this advancement. Compound-Specific Isotope Analysis (CSIA) can trace the source and degradation of pesticides in soil and water. nih.gov By analyzing the isotopic ratios of residual Tricyclazole, scientists can differentiate between various sources of contamination and assess the extent of natural degradation. nih.gov
Furthermore, the development of portable mass spectrometers and specialized biosensors could enable real-time, on-site detection of the labeled compound. nih.gov This would allow for the continuous monitoring of fungicide levels in water bodies or soil, providing immediate data on leaching, runoff, and persistence, and enabling rapid response to potential environmental contamination. rsc.org
Computational Chemistry and Molecular Dynamics Simulations of Tricyclazole Interactions
Computational methods are powerful tools for investigating molecular interactions at an atomic level. mdpi.com Molecular dynamics (MD) simulations can be used to model the binding of Tricyclazole to its target enzyme, scytalone (B1230633) dehydratase, which is involved in the melanin (B1238610) biosynthesis pathway. nih.govfrontiersin.org
By creating a computer model of the enzyme-fungicide complex, researchers can simulate its dynamic behavior over time. nih.gov These simulations can reveal:
The key amino acid residues involved in binding.
The conformational changes in the enzyme upon inhibitor binding.
The binding free energy, which quantifies the strength of the interaction. nih.gov
Data from studies using this compound can help validate and refine these computational models. For example, experimental data on metabolite structures can inform the starting points for simulations of enzyme-metabolite interactions. This synergy between computational and experimental approaches can accelerate the rational design of new, more effective, and selective fungicides and provide insights into the structural basis of resistance. frontiersin.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈¹³CH₇¹⁵N₂NS | cymitquimica.com |
| Molecular Weight | 192.22 g/mol | nih.gov |
| Exact Mass | 192.03349303 Da | nih.gov |
| InChI Key | DQJCHOQLCLEDLL-UAPAWMPQSA-N | nih.gov |
| Canonical SMILES | CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 | nih.gov |
| Isotopic Analogue of | Tricyclazole | cymitquimica.com |
Table 2: Applications in Future Research Methodologies
| Methodology | Application for this compound | Key Insights Gained |
|---|---|---|
| Advanced Isotopic Labeling | Synthesis of multi-labeled Tricyclazole variants. | Elucidation of site-specific metabolic cleavage and degradation pathways. |
| Metabolomics & Fluxomics | Tracing the flow of ¹³C/¹⁵N through fungal/plant metabolic networks. | Quantification of pathway perturbation; identification of novel metabolites and off-target effects. |
| High-Throughput Screening | Use as a tracer in competitive binding or metabolic inhibition assays. | Discovery of synergistic compounds or molecules that overcome resistance. |
| In-Situ Monitoring (CSIA) | Tracking isotopic signatures in soil and water samples. | Source apportionment of pollution; real-time measurement of environmental persistence and degradation rates. |
| Molecular Dynamics | Simulating the interaction with its target enzyme. | Understanding binding mechanisms at the atomic level; rational design of next-generation fungicides. |
Q & A
Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
